molecular formula C11H13BrF3NO3S B1421220 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020252-98-5

4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421220
CAS No.: 1020252-98-5
M. Wt: 376.19 g/mol
InChI Key: PPPXHLZRJSLAJM-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, methoxypropyl, and trifluoromethyl groups in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with a brominated benzene derivative.

    Sulfonation: The brominated benzene undergoes sulfonation to introduce the sulfonamide group.

    Substitution: The methoxypropyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The presence of bromine and trifluoromethyl groups may enhance its binding affinity to target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide
  • 4-Bromo-N-(2-methoxyethyl)benzenesulfonamide
  • 3-(Trifluoromethyl)-4-bromobenzenesulfonamide

Uniqueness

The unique combination of bromine, methoxypropyl, and trifluoromethyl groups in 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide may confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-19-6-2-5-16-20(17,18)8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7,16H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXHLZRJSLAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674359
Record name 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-98-5
Record name 4-Bromo-N-(3-methoxypropyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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